molecular formula C3H10NNaO4S B13067392 Sodium3-aminopropane-1-sulfonatehydrate

Sodium3-aminopropane-1-sulfonatehydrate

Cat. No.: B13067392
M. Wt: 179.17 g/mol
InChI Key: XMGAYSFRNDVINT-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 3-aminopropane-1-sulfonate hydrate typically involves the reaction of 3-aminopropanesulfonic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The general reaction is as follows:

3-aminopropanesulfonic acid+sodium hydroxidesodium 3-aminopropane-1-sulfonate hydrate+water\text{3-aminopropanesulfonic acid} + \text{sodium hydroxide} \rightarrow \text{sodium 3-aminopropane-1-sulfonate hydrate} + \text{water} 3-aminopropanesulfonic acid+sodium hydroxide→sodium 3-aminopropane-1-sulfonate hydrate+water

Industrial Production Methods

Industrial production of sodium 3-aminopropane-1-sulfonate hydrate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-aminopropane-1-sulfonate hydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonates .

Scientific Research Applications

Sodium 3-aminopropane-1-sulfonate hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3-aminopropane-1-sulfonate hydrate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an analog of neurotransmitters, modulating the activity of neurotransmitter receptors and ion channels. This modulation can affect various cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropanesulfonic acid: Similar in structure but lacks the sodium ion.

    Homotaurine: A derivative with similar biological activity.

    Taurine: Another sulfonic acid derivative with similar applications in biology and medicine.

Uniqueness

Sodium 3-aminopropane-1-sulfonate hydrate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its solubility in water and stability under various conditions make it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C3H10NNaO4S

Molecular Weight

179.17 g/mol

IUPAC Name

sodium;3-aminopropane-1-sulfonate;hydrate

InChI

InChI=1S/C3H9NO3S.Na.H2O/c4-2-1-3-8(5,6)7;;/h1-4H2,(H,5,6,7);;1H2/q;+1;/p-1

InChI Key

XMGAYSFRNDVINT-UHFFFAOYSA-M

Canonical SMILES

C(CN)CS(=O)(=O)[O-].O.[Na+]

Origin of Product

United States

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